

# "spectroscopic comparison of 2-Nitro-1-(4-nitrophenyl)ethanone isomers"

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## Compound of Interest

Compound Name: 2-Nitro-1-(4-nitrophenyl)ethanone

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## A Comparative Spectroscopic Analysis of Nitroacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a detailed spectroscopic comparison of the three positional isomers of nitroacetophenone: ortho-nitroacetophenone (1-(2-nitrophenyl)ethanone), meta-nitroacetophenone (1-(3-nitrophenyl)ethanone), and para-nitroacetophenone (1-(4-nitrophenyl)ethanone). The differentiation of these isomers is crucial in various fields, including synthetic chemistry and drug development, where structural confirmation is paramount. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.

## Data Presentation: A Spectroscopic Overview

The following tables provide a summary of the key spectroscopic data for the ortho, meta, and para isomers of nitroacetophenone.

Table 1: Infrared (IR) Spectroscopy Data ( $\text{cm}^{-1}$ )

Functional Group	ortho-Nitroacetophenone (1-(2-nitrophenyl)ethanone)	meta-Nitroacetophenone (1-(3-nitrophenyl)ethanone)	para-Nitroacetophenone (1-(4-nitrophenyl)ethanone)
C=O (Ketone)	~1700 cm <sup>-1</sup>	~1700 cm <sup>-1</sup>	~1690 cm <sup>-1</sup>
NO <sub>2</sub> (Asymmetric)	1520 - 1530 cm <sup>-1</sup> <a href="#">[1]</a>	1530 - 1540 cm <sup>-1</sup> <a href="#">[1]</a>	1510 - 1525 cm <sup>-1</sup>
NO <sub>2</sub> (Symmetric)	1340 - 1350 cm <sup>-1</sup> <a href="#">[1]</a>	1350 - 1360 cm <sup>-1</sup> <a href="#">[1]</a>	1340 - 1350 cm <sup>-1</sup>
C-N Stretch	~850 cm <sup>-1</sup>	~820 cm <sup>-1</sup>	~860 cm <sup>-1</sup>
Aromatic C-H	~3100 cm <sup>-1</sup>	~3100 cm <sup>-1</sup>	~3100 cm <sup>-1</sup>

Note: IR absorption bands can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film, or solution).

Table 2: <sup>1</sup>H NMR Spectroscopy Data (δ, ppm)

Proton Assignment	ortho-Nitroacetophenone	meta-Nitroacetophenone	para-Nitroacetophenone
-CH <sub>3</sub> (Singlet)	~2.6 ppm	~2.7 ppm	~2.6 ppm
Aromatic Protons	7.5 - 8.2 ppm (Multiplet)	7.6 - 8.8 ppm (Multiplet)	~8.0 & 8.3 ppm (Two Doublets)

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) standard and can be influenced by the solvent used.

Table 3: Mass Spectrometry Data (m/z)

Ion	ortho-Nitroacetophenone [2]	meta-Nitroacetophenone [3]	para-Nitroacetophenone
[M] <sup>+</sup> (Molecular Ion)	165	165	165
[M-CH <sub>3</sub> ] <sup>+</sup>	150	150	150
[M-NO <sub>2</sub> ] <sup>+</sup>	119	119	119
[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>	120 (often [M-NO-OH])	-	-
[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>	105	105	105
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	77	77

Note: The fragmentation patterns can exhibit an "ortho effect" in the case of 2-nitroacetophenone, leading to unique fragments not observed in the meta and para isomers.[4]

## Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. Below are detailed methodologies for these key experiments.

### 1. Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[5]
- Sample Preparation: Solid samples are often prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, spectra can be obtained from a solution (e.g., in CCl<sub>4</sub> or CS<sub>2</sub>) or as a thin film.[6]
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

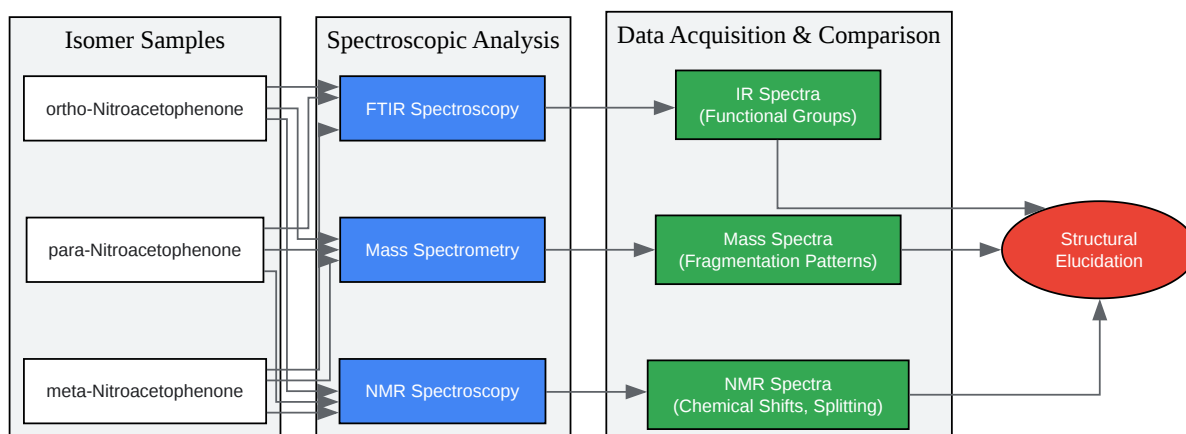
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.<sup>[5]</sup>
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- Data Acquisition: For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 12 ppm. For <sup>13</sup>C NMR, the spectral width is much larger, typically 0 to 220 ppm. Data is processed using Fourier transformation, and the chemical shifts ( $\delta$ ) are reported in ppm relative to the internal standard.

### 3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is utilized.<sup>[2]</sup>
- Ionization: Electron Ionization (EI) is a common method, typically using an electron energy of 70 eV.<sup>[4]</sup>
- Sample Introduction: The sample can be introduced directly into the ion source or via a GC column for separation from impurities.<sup>[4]</sup>
- Data Acquisition: The mass analyzer scans a range of mass-to-charge ratios ( $m/z$ ) to detect the molecular ion and its fragment ions. The resulting mass spectrum plots the relative abundance of these ions against their  $m/z$  values.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the nitroacetophenone isomers.



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Caption: Workflow for the comparative analysis of nitroacetophenone isomers.

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